molecular formula C20H26N2O4S B4022755 N,N-diethyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide

N,N-diethyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide

Cat. No.: B4022755
M. Wt: 390.5 g/mol
InChI Key: GJZJFUVEWSRIOZ-UHFFFAOYSA-N
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Description

“N,N-diethyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide” is a synthetic organic compound that belongs to the class of sulfonyl compounds. These compounds are characterized by the presence of a sulfonyl group attached to an organic moiety. The compound’s structure includes a phenoxyphenyl group, which is known for its aromatic properties, and an alaninamide backbone, which is a derivative of alanine, an amino acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N,N-diethyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide” typically involves multiple steps:

    Formation of the Phenoxyphenyl Intermediate: This step involves the reaction of phenol with a halogenated benzene derivative under basic conditions to form the phenoxyphenyl group.

    Attachment of the Alaninamide Backbone: The phenoxyphenyl intermediate is then reacted with alanine or its derivatives to form the alaninamide backbone.

    Introduction of the Methylsulfonyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“N,N-diethyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound might be studied for its interactions with biological molecules or its effects on biological systems.

    Medicine: Potential pharmaceutical applications could include its use as a drug candidate or a precursor in drug synthesis.

    Industry: The compound could be used in the manufacture of specialty chemicals or materials.

Mechanism of Action

The mechanism by which “N,N-diethyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide” exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N,N-diethyl-N~2~-(methylsulfonyl)-N~2~-(4-methoxyphenyl)alaninamide
  • N,N-diethyl-N~2~-(methylsulfonyl)-N~2~-(4-chlorophenyl)alaninamide

Uniqueness

“N,N-diethyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide” is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of the phenoxyphenyl group, in particular, might impart unique aromatic characteristics and reactivity compared to similar compounds.

Properties

IUPAC Name

N,N-diethyl-2-(N-methylsulfonyl-4-phenoxyanilino)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S/c1-5-21(6-2)20(23)16(3)22(27(4,24)25)17-12-14-19(15-13-17)26-18-10-8-7-9-11-18/h7-16H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJZJFUVEWSRIOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(C)N(C1=CC=C(C=C1)OC2=CC=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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